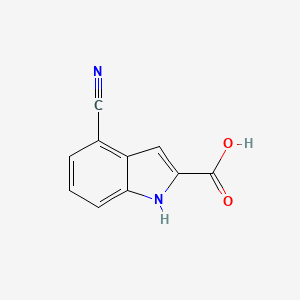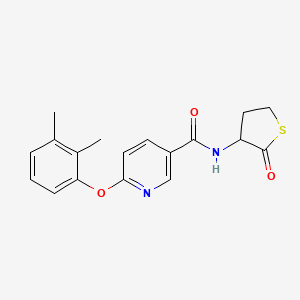![molecular formula C21H23N3O4 B2509692 3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine CAS No. 2320213-34-9](/img/structure/B2509692.png)
3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a pyridazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. The benzofuran moiety can be synthesized through a condensation reaction involving 7-methoxy-1-benzofuran-2-carboxylic acid and appropriate reagents . The piperidine ring is then introduced via a nucleophilic substitution reaction.
The final step involves coupling the benzofuran-piperidine intermediate with 6-methylpyridazine under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient catalysts to reduce reaction times and improve selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzofuran derivative, while reduction of the carbonyl group would produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: It could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzofuran moiety may play a role in binding to these targets, while the piperidine and pyridazine rings could influence the compound’s overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-1-benzofuran-2-carboxylic acid derivatives: These compounds share the benzofuran core and may have similar biological activities.
Piperidine-based compounds: These include various pharmaceuticals that utilize the piperidine ring for its pharmacological properties.
Pyridazine derivatives: These compounds are known for their diverse biological activities and can serve as a basis for comparison.
Uniqueness
What sets 3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine apart is its combination of these three distinct moieties, which may confer unique biological activities and chemical properties not found in simpler analogs.
Propiedades
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-14-6-7-19(23-22-14)27-13-15-8-10-24(11-9-15)21(25)18-12-16-4-3-5-17(26-2)20(16)28-18/h3-7,12,15H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJSUTCGPWWQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(3-chloro-4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2509609.png)
![2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2509610.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2509614.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2509616.png)


![3-benzyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509623.png)
![N-{4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2509626.png)
![2-(4-Methylphenyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine](/img/structure/B2509628.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2509631.png)

